6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one
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Overview
Description
6,7-dimethoxy-2-(2-thiazolyl)-3H-isoindol-1-one is a member of isoindoles.
Scientific Research Applications
Synthesis of Macroheterocyclic Compounds : Research by Tyutina et al. (2017) demonstrated the synthesis of macroheterocyclic compounds containing isoindole and thiadiazoline fragments, which highlights the utility of similar compounds in creating complex chemical structures (Tyutina, Kudayarova, & Danilova, 2017).
Contribution to Antibiotic Synthesis : Okumura et al. (1998) showed that derivatives of similar compounds can be converted into the central pyridine skeleton of macrocyclic antibiotics, suggesting its role in antibiotic synthesis (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Enantiomerically Pure Compounds Synthesis : Rozwadowska et al. (2002) synthesized enantiomerically pure thiazolo isoquinolinone derivatives, indicating the compound's potential in creating chiral molecules for various applications (Rozwadowska, Sulima, & Gzella, 2002).
Study of Structural Properties : Bucinskas et al. (2015) researched the structure-property relationship of dimethoxycarbazoles, which includes studying compounds with similar structural motifs for their physical and chemical properties (Bucinskas et al., 2015).
Solvent Effect on Conformational Equilibria : Nagy et al. (2011) conducted theoretical studies to understand the impact of solvents on the conformational equilibria of dimethoxy thiadiazoles, reflecting the importance of these compounds in understanding solute-solvent interactions (Nagy, Tejada, Kim, & Messer, 2011).
Synthesis of Heterocyclic Compounds : Lal and Gidwani (1993) explored novel methods to synthesize heterocyclic compounds like indeno pyrimidines and isoindoles, demonstrating the use of related compounds in complex organic syntheses (Lal & Gidwani, 1993).
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(1,3-thiazol-2-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C13H12N2O3S/c1-17-9-4-3-8-7-15(13-14-5-6-19-13)12(16)10(8)11(9)18-2/h3-6H,7H2,1-2H3 |
InChI Key |
UJNTWVLYYAUMHD-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CN(C2=O)C3=NC=CS3)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=NC=CS3)C=C1)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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